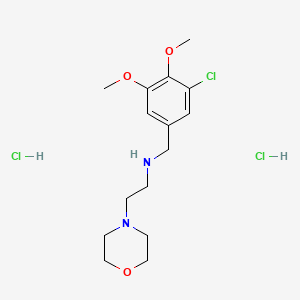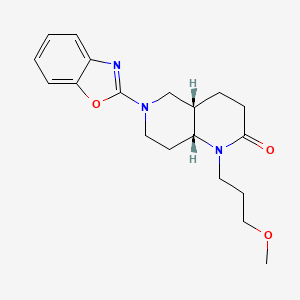
N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as CDMB-CE, is a chemical compound that is widely used in scientific research. It is a selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry.
作用機序
CDMB-CE is a selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the activation of various downstream signaling pathways. This activation has been shown to have various physiological and pathological effects, including modulation of neurotransmitter release, regulation of mood and emotion, and modulation of sensory perception.
Biochemical and Physiological Effects:
CDMB-CE has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. It has also been shown to modulate the activity of various ion channels such as the NMDA receptor and the GABA receptor. In addition, CDMB-CE has been shown to have various effects on behavior, mood, and emotion, including modulation of anxiety, depression, and schizophrenia.
実験室実験の利点と制限
CDMB-CE has several advantages for lab experiments. It is a selective agonist of the 5-HT2A receptor, which allows for the study of the specific effects of 5-HT2A receptor activation. It is also relatively easy to synthesize and purify, which makes it readily available for laboratory use. However, CDMB-CE also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low affinity for the 5-HT2A receptor, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of CDMB-CE. One direction is the study of its potential use in the treatment of various psychiatric disorders. Another direction is the study of its long-term effects on behavior, mood, and emotion. Additionally, the development of more potent and selective agonists of the 5-HT2A receptor could lead to the development of more effective treatments for various psychiatric disorders.
合成法
CDMB-CE can be synthesized by reacting 3-chloro-4,5-dimethoxybenzaldehyde with 4-morpholineethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization and then converted to the dihydrochloride salt form.
科学的研究の応用
CDMB-CE has been extensively studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry. It has been used as a tool compound to study the 5-HT2A receptor and its role in various physiological and pathological processes. CDMB-CE has also been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18;;/h9-10,17H,3-8,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBSXLBRKMFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)



![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)
